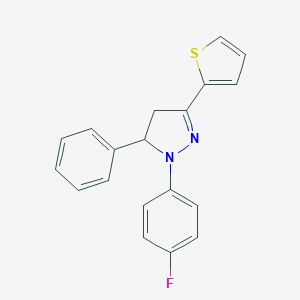
1-(4-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with fluorophenyl, phenyl, and thienyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 4-fluorobenzaldehyde, acetophenone, and 2-thiophenecarboxaldehyde with hydrazine hydrate under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions: 1-(4-Fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), while nitration can be done using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield pyrazole-4,5-dione derivatives, while reduction could produce 4,5-dihydropyrazole derivatives.
科学研究应用
Chemistry: In chemistry, 1-(4-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine: Medicinally, derivatives of this compound are investigated for their potential anti-inflammatory, analgesic, and anticancer properties. The presence of the fluorophenyl group is particularly significant in enhancing biological activity.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic nature makes it suitable for applications in organic electronics and photonics.
作用机制
The mechanism of action of 1-(4-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through halogen bonding, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
相似化合物的比较
- 1-(4-Chlorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- 1-(4-Bromophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- 1-(4-Methylphenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
Comparison: Compared to its analogs, 1-(4-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, often leading to enhanced potency and selectivity in medicinal applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C19H15FN2S |
|---|---|
分子量 |
322.4g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-3-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C19H15FN2S/c20-15-8-10-16(11-9-15)22-18(14-5-2-1-3-6-14)13-17(21-22)19-7-4-12-23-19/h1-12,18H,13H2 |
InChI 键 |
JQVMGSLZINJSQX-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=CS2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
规范 SMILES |
C1C(N(N=C1C2=CC=CS2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447323.png)
![Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B447328.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B447329.png)
![Methyl 2-[(furan-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447330.png)
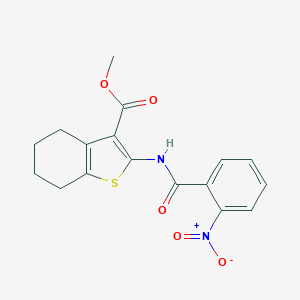
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B447335.png)
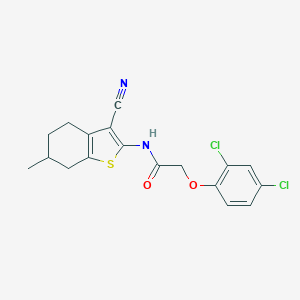
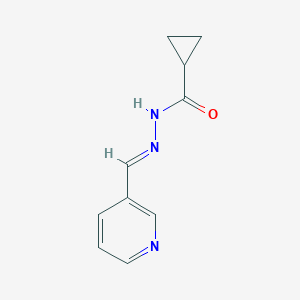
![5-bromo-N'-[(5-methyl-2-thienyl)methylene]-2-furohydrazide](/img/structure/B447339.png)
![Methyl 2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447340.png)
![Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447341.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-methoxybenzohydrazide](/img/structure/B447342.png)
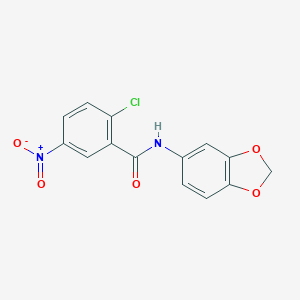
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B447346.png)
